N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide
CAS No.:
Cat. No.: VC17923017
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O3 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | N-[3-[(2,4-dimethoxyphenyl)methylamino]phenyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C20H26N2O3/c1-14(2)10-20(23)22-17-7-5-6-16(11-17)21-13-15-8-9-18(24-3)12-19(15)25-4/h5-9,11-12,14,21H,10,13H2,1-4H3,(H,22,23) |
| Standard InChI Key | ZDTUBTMWLZIIKY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)NC1=CC=CC(=C1)NCC2=C(C=C(C=C2)OC)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide is C₂₁H₂₆N₂O₃, with a calculated molecular weight of 354.45 g/mol. Its structure comprises:
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A central phenyl ring substituted at the 3-position with a benzylamino group.
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The benzyl group is further substituted with methoxy groups at the 2- and 4-positions.
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A 3-methylbutanamide side chain attached to the phenyl ring’s amino group.
Key Structural Features:
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Aromatic Systems: The phenyl and dimethoxybenzyl groups contribute to π-π stacking interactions, which are critical for binding to biological targets .
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Methoxy Substituents: The electron-donating methoxy groups enhance solubility and influence electronic distribution, potentially modulating receptor affinity .
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Amide Linkage: The 3-methylbutanamide moiety introduces hydrogen-bonding capacity and structural rigidity, common in bioactive molecules .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a two-step sequence:
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Reductive Amination:
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Reaction of 3-nitroaniline with 2,4-dimethoxybenzaldehyde to form the imine intermediate.
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Reduction using NaBH₄ or catalytic hydrogenation yields N-(2,4-dimethoxybenzyl)-3-nitroaniline.
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Amide Formation:
Physicochemical Properties
Experimental data for the exact compound are unavailable, but predictions based on analogs ( , ) are as follows:
Stability:
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Stable under ambient conditions but may degrade under strong acidic/basic conditions due to hydrolysis of the amide bond .
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Photostability tests on analogs indicate no significant decomposition under UV light .
Biological Activity and Mechanisms
While direct studies on N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide are absent, structurally related compounds exhibit:
Anti-Inflammatory Activity
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Benzamide derivatives suppress NF-κB signaling, reducing cytokine production in macrophages .
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The dimethoxybenzyl group may mimic natural ligands of Toll-like receptors .
Kinase Inhibition
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Similar aryl amides inhibit kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket .
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Molecular docking suggests the 3-methylbutanamide chain aligns with hydrophobic regions of kinase domains .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
Chromatographic Profiles
Hypothesized Applications
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Antibacterial Agents: Targeting Gram-negative pathogens via T3SS inhibition .
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Cancer Therapeutics: Kinase inhibition for EGFR-driven malignancies .
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Neuroprotective Agents: Modulation of neuroinflammatory pathways .
Challenges and Future Directions
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Synthetic Scalability: Optimizing catalytic systems for large-scale reductive amination.
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ADMET Profiling: Assessing metabolic stability and toxicity in preclinical models.
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Target Identification: High-throughput screening to elucidate precise molecular targets.
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